molecular formula C18H22N2OS2 B14278386 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile CAS No. 132471-38-6

2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile

Cat. No.: B14278386
CAS No.: 132471-38-6
M. Wt: 346.5 g/mol
InChI Key: BNJBOHHOEFVGEG-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile is a complex organic compound that features a thiazolidinone ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile typically involves the reaction of a thiazolidinone derivative with appropriate aldehydes and nitriles under controlled conditions. One common method involves the use of a one-pot procedure where the thiazolidinone derivative is treated with carbon disulfide in aqueous alkali to form an intermediate, which is then alkylated and cyclized to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of green chemistry principles, such as water as a solvent, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential antitumor activity.

    Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: Its unique structure allows for potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and nitrile groups may also play roles in binding to biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile is unique due to its combination of a thiazolidinone ring, a phenyl group, and a nitrile group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

132471-38-6

Molecular Formula

C18H22N2OS2

Molecular Weight

346.5 g/mol

IUPAC Name

2-(2-methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile

InChI

InChI=1S/C18H22N2OS2/c1-14(2)12-18(13-19,15-6-4-3-5-7-15)9-8-16(21)20-10-11-23-17(20)22/h3-7,14H,8-12H2,1-2H3

InChI Key

BNJBOHHOEFVGEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC(=O)N1CCSC1=S)(C#N)C2=CC=CC=C2

Origin of Product

United States

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